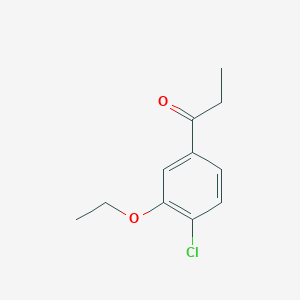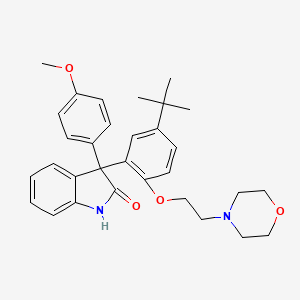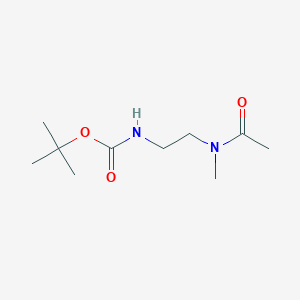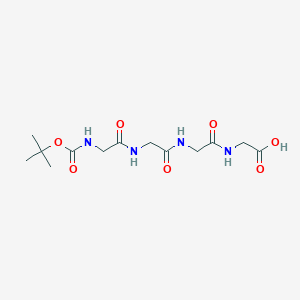![molecular formula C24H25N3 B14038726 N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline is a complex organic compound with a unique structure that combines elements of carbazole and aniline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline typically involves a multi-step process. One common method starts with the preparation of 9-ethylcarbazole, which is then reacted with N-ethyl-3-methylaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted carbazole or aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: In the field of materials science, this compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline include:
N-ethylcarbazole: A simpler derivative of carbazole with similar electronic properties.
N-methylaniline: An aniline derivative with a similar structure but lacking the carbazole moiety.
N-ethyl-N-methylcarbazole: A compound that combines elements of both N-ethylcarbazole and N-methylaniline.
Uniqueness
The uniqueness of this compound lies in its specific combination of carbazole and aniline derivatives, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
Eigenschaften
Molekularformel |
C24H25N3 |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline |
InChI |
InChI=1S/C24H25N3/c1-4-26-23-12-7-6-11-21(23)22-16-19(13-14-24(22)26)17-25-27(5-2)20-10-8-9-18(3)15-20/h6-17H,4-5H2,1-3H3/b25-17- |
InChI-Schlüssel |
VIRJEGJEGJEEDN-UQQQWYQISA-N |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)/C=N\N(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



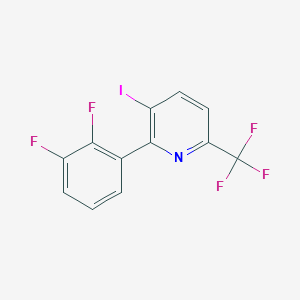
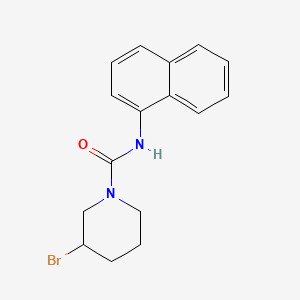



![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
